Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-5-4-7(6(2)10)13-8(5)9(11)12-3/h4,6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDNHZRRFUVZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(C)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate generally follows these key steps:
Chloroethylation of Furan Derivatives:
The core reaction involves the introduction of a 1-chloroethyl substituent at the 5-position of a methylfuran-2-carboxylate derivative. This is typically accomplished by reacting suitable furan precursors with chloroethyl reagents under controlled low temperatures (often around 0°C) to ensure regioselectivity and minimize side reactions. The chloroethylation is often facilitated by electrophilic substitution mechanisms on the furan ring.Esterification:
The carboxylic acid precursor, 5-(1-chloroethyl)-3-methylfuran-2-carboxylic acid, is esterified with methanol in the presence of acid catalysts such as sulfuric acid. This step converts the acid to the methyl ester, completing the synthesis of the target compound.Catalysts and Solvents:
Acid catalysts (e.g., sulfuric acid) are typically used in esterification. Solvents such as methanol, dichloromethane, or other aprotic solvents are employed depending on the reaction step.Temperature and Time:
Reactions are often conducted at low temperatures (0–40°C) for several hours to optimize yield and purity.
Industrial Scale Preparation
Industrial production mirrors the laboratory synthetic routes but emphasizes scalability, purification, and yield optimization:
Purification Techniques:
The crude product undergoes purification by distillation or crystallization to achieve high purity suitable for research or commercial use.Yield Optimization:
Reaction parameters such as temperature, solvent choice, and catalyst concentration are fine-tuned to maximize yield, typically achieving yields in the range of 80–98%.
Detailed Research Findings and Data
A key study on related compounds (e.g., ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate) provides insights applicable to the methyl ester variant:
| Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Solvent | Methanol (MeOH) | 89 | Esterification at 40°C for 12 hours |
| Reaction Temperature | 0–40°C | 61–98 | Low temperature favors selectivity |
| Reaction Time | 4–24 hours | 42–98 | Longer times improve conversion |
| Catalyst | Sulfuric acid or acid catalyst | - | Promotes esterification |
(Table adapted from experimental data on furan ester syntheses and chloroethylation reactions)
Chloroethylation Reaction:
The chloroethyl group is introduced via electrophilic substitution on the furan ring, often using reagents like 1-chloroethyl chloride or similar chloroalkylating agents under controlled conditions.Michaelis-Becker and Arbuzov Reactions:
In related furan derivatives, the chloroethyl group can undergo further transformations such as Michaelis-Becker or Arbuzov reactions with phosphite reagents, indicating the reactive nature of the chloroethyl substituent and potential synthetic versatility.
Experimental Procedure Example
An example procedure for synthesizing methyl furan-2-carboxylate derivatives (closely related to the target compound) is as follows:
- Dissolve furfural in methanol.
- Add sodium cyanide as a catalyst.
- Introduce manganese dioxide as an oxidant.
- Stir the mixture at 40°C for 12 hours.
- Extract with dichloromethane and purify by silica gel filtration.
- Dry organic layer and concentrate to obtain the methyl ester product.
This procedure can be adapted for this compound, substituting the appropriate chloroethylated furan precursor.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Purpose | Outcome/Yield (%) |
|---|---|---|---|
| Chloroethylation | Furan derivative + chloroethyl reagent, 0°C | Introduce 1-chloroethyl group | High regioselectivity |
| Esterification | 5-(1-chloroethyl)furan-2-carboxylic acid + MeOH + H2SO4, 20–40°C, 12–24 h | Form methyl ester | 80–98% yield |
| Purification | Distillation or crystallization | Remove impurities | >95% purity |
Notes on Reaction Optimization and Challenges
Temperature Control:
Maintaining low temperatures during chloroethylation is critical to avoid side reactions and decomposition.Catalyst Choice:
Acid catalysts must be carefully selected to balance reaction rate and product stability.Solvent Effects:
Methanol is preferred for esterification due to its dual role as solvent and reactant.Scale-up Considerations: Industrial synthesis requires robust purification steps and reaction monitoring to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated products.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in these reactions.
Major Products
The major products formed from these reactions include substituted furans, furanones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
MCE serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in:
- Pharmaceutical Development : MCE is used to create novel therapeutic agents through various synthetic pathways.
- Agrochemical Production : The compound's reactivity allows for the development of new pesticides and herbicides.
Biology
The biological applications of MCE are diverse:
- Enzyme Inhibition Studies : The chloroethyl group can act as an electrophile, enabling MCE to interact with nucleophilic sites on enzymes, potentially leading to inhibition or modification of their activity.
- Anticancer Research : Structural analogs of MCE have shown significant anticancer activity, suggesting that MCE may exhibit similar properties. Studies indicate that furan derivatives can inhibit cancer cell growth.
- Antimicrobial Activity : Compounds with furan moieties have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 100 to 250 µg/mL.
Industrial Applications
In industry, MCE is utilized for:
- Specialty Chemicals Production : It contributes to the manufacture of polymers and resins with specific properties.
- Material Science : Its unique structure allows for the creation of materials with tailored chemical reactivity.
Anticancer Properties
A study focusing on furan derivatives revealed that certain analogs exhibited substantial cytotoxicity against pancreatic cancer cells. Although specific data on MCE is limited, its structural similarities to these compounds suggest potential for similar anticancer effects.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of furan derivatives. For instance, studies have shown that certain compounds demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria. This positions MCE as a candidate for further exploration in antimicrobial drug development.
Mechanism of Action
The mechanism of action of Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The furan ring’s electron-rich nature allows it to undergo electrophilic aromatic substitution reactions, facilitating the introduction of various functional groups. Additionally, the ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares key physicochemical properties of methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate with structurally related furan and heterocyclic derivatives:
Key Observations :
- Lipophilicity: The 1-chloroethyl group in the target compound likely increases lipophilicity compared to chloromethyl or aminomethyl analogs, similar to nitrosoureas where lipid solubility correlates with tissue penetration and toxicity .
- Synthetic Accessibility : Chloromethyl derivatives (e.g., methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate) are synthesized efficiently (77% yield) using ZnCl₂ and paraformaldehyde , suggesting that the 1-chloroethyl analog may require more specialized halogenation conditions.
- Biological Relevance: The aminomethyl hydrochloride derivative (methyl 5-(aminomethyl)-3-methylfuran-2-carboxylate HCl) is marketed as a pharmaceutical precursor, highlighting the role of substituent polarity in drug design .
Reactivity and Functionalization Potential
- Chloroethyl vs. Chloromethyl : The 1-chloroethyl group may exhibit greater steric hindrance than chloromethyl, affecting nucleophilic substitution reactions. For example, nitrosoureas with 2-chloroethyl groups demonstrate alkylating activity critical for anticancer effects .
- Azido and Amino Derivatives: Methyl 5-(azidomethyl)-3-methylfuran-2-carboxylate can be reduced to the amine form, enabling conjugation or further functionalization . This contrasts with the chloroethyl variant, where the chlorine atom may participate in cross-coupling or elimination reactions.
Biological Activity
Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate (MCE) is a furan derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a furan ring and a chloroethyl substituent, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with MCE, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methodologies, typically involving the reaction of 3-methylfuran derivatives with chloroalkylating agents. The synthesis pathways often focus on optimizing yield and purity while maintaining biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClO₃ |
| Molecular Weight | 188.64 g/mol |
| CAS Number | 1421601-77-5 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have indicated that MCE exhibits notable antimicrobial properties. Research has shown that compounds with furan moieties often demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to MCE have been tested against various bacterial strains, revealing minimum inhibitory concentrations (MICs) in the range of 100-250 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of MCE has also been explored in vitro. In a study examining furan derivatives, compounds structurally related to MCE were found to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The reported IC50 values ranged from 50 to 100 µg/mL, indicating moderate cytotoxicity . This suggests that MCE could be a viable candidate for further anticancer drug development.
The biological mechanisms underlying the activity of MCE are not fully elucidated; however, it is hypothesized that the furan ring may interact with cellular targets involved in metabolic pathways or DNA synthesis. Some studies suggest that furan compounds can induce apoptosis in cancer cells by activating caspase pathways or inhibiting specific kinases involved in cell cycle regulation .
Case Study 1: Antimicrobial Efficacy
In a comparative study, MCE was evaluated alongside other furan derivatives for its antimicrobial efficacy. The results indicated that MCE had comparable activity to known antibiotics, with significant zones of inhibition observed in disc diffusion assays against E. coli and S. aureus .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment conducted on various cancer cell lines revealed that MCE exhibited selective toxicity towards HeLa cells, with an IC50 value of approximately 62 µg/mL. This study highlighted the potential for MCE as a lead compound for developing targeted cancer therapies .
Q & A
Q. Q1. What are the established synthetic protocols for Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate?
Methodological Answer: A common approach involves chloroethylation of a methyl-substituted furancarboxylate precursor. For example, a modified Mndzhoian method (originally for ethyl esters) uses:
- Step 1: React methyl 3-methylfuran-2-carboxylate with acetaldehyde in the presence of anhydrous ZnCl₂ as a catalyst at controlled low temperatures (-1°C to 5°C) .
- Step 2: Introduce HCl gas to facilitate electrophilic substitution, maintaining strict temperature control (4–5°C) to avoid side reactions.
- Step 3: Purify via vacuum distillation (boiling point ~118–120°C at 3 mmHg).
Key Considerations: - Substitute ethyl groups in literature methods with methyl analogs, adjusting stoichiometry.
- Monitor reaction progress via TLC or GC-MS to confirm intermediate formation.
Q. Q2. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., chloroethyl and methyl groups on the furan ring).
- Mass Spectrometry (HRMS): Validate molecular weight (C₁₀H₁₃ClO₃, theoretical MW 216.06).
- X-ray Crystallography: For unambiguous structural confirmation (see analogous benzofuran derivatives in ).
- IR Spectroscopy: Identify ester carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Cl bonds (~650 cm⁻¹).
Intermediate Research Questions
Q. Q3. How does the reaction mechanism proceed for introducing the chloroethyl group?
Methodological Answer: The mechanism likely involves:
Acid-Catalyzed Activation: ZnCl₂ or HCl generates a protonated aldehyde (acetaldehyde), promoting electrophilic attack on the furan ring.
Electrophilic Substitution: Acetaldehyde adds to the 5-position of the furan ring, followed by HCl-mediated chlorination to form the 1-chloroethyl group .
Steric Effects: The 3-methyl group may direct substitution to the 5-position due to steric hindrance.
Validation: Use deuterated analogs or computational modeling (DFT) to track regioselectivity .
Q. Q4. What solvents and catalysts optimize yield in the synthesis?
Methodological Answer:
- Solvents: Chloroform or dichloromethane for non-polar reaction conditions.
- Catalysts: Anhydrous ZnCl₂ (Lewis acid) enhances electrophilicity; alternatives like BF₃·Et₂O may reduce side reactions.
- Yield Optimization:
- Maintain sub-5°C temperatures to minimize polymerization of acetaldehyde.
- Use slow HCl gas introduction to avoid over-chlorination.
Advanced Research Questions
Q. Q5. How can regioselectivity challenges in chloroethylation be addressed?
Methodological Answer: Regioselectivity issues (e.g., competing substitution at 4- vs. 5-positions) arise due to:
- Electronic Effects: Electron-donating methyl groups at the 3-position direct electrophiles to the 5-position.
- Steric Effects: Bulkier reagents may favor less hindered positions.
Solutions: - Use directing groups (e.g., temporary protecting groups) or meta-directing catalysts.
- Compare computational (DFT) predictions with experimental results to refine conditions .
Q. Q6. How do structural modifications (e.g., methyl vs. ethyl esters) impact reactivity?
Methodological Answer:
- Ester Group Effects: Methyl esters (vs. ethyl) increase electrophilicity due to reduced steric bulk, potentially accelerating reactions.
- Thermodynamic Stability: Methyl derivatives may exhibit lower melting points (observed in analogous compounds ).
Experimental Validation: - Synthesize methyl and ethyl analogs under identical conditions and compare reaction rates via kinetic studies.
Q. Q7. What computational tools predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations: Model transition states for electrophilic substitution or nucleophilic attacks (e.g., using Gaussian or ORCA software).
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways.
- Case Study: DFT studies on similar furan derivatives successfully predicted regioselectivity in sulfonation reactions .
Data Contradictions and Resolution
Q. Q8. How to resolve discrepancies in reported synthesis yields?
Methodological Answer: Discrepancies may stem from:
- Catalyst Purity: Anhydrous ZnCl₂ vs. hydrated forms alter reaction efficiency.
- Temperature Control: Variations in HCl gas flow rates affect chlorination.
Resolution Strategies: - Reproduce methods from multiple sources (e.g., vs. newer protocols).
- Use high-purity reagents and inline IR monitoring for real-time analysis.
Safety and Handling
Q. Q9. What safety precautions are critical when handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
